molecular formula C20H15ClN4O3 B2456146 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1105247-59-3

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2456146
CAS No.: 1105247-59-3
M. Wt: 394.82
InChI Key: JCHRLFHMOYIHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a synthetically designed small molecule that functions as a potent and selective inhibitor of Monoacylglycerol Lipase (MGLL/MAGL). This compound is of significant interest in pharmacological research, particularly in the field of endocannabinoid signaling. By inhibiting MAGL, the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), this molecule elevates 2-AG levels in the brain and peripheral tissues. This action leads to the suppression of neurotransmitter release and modulates inflammatory responses, providing a powerful tool for studying the endocannabinoid system's role in pain, inflammation, and neurological disorders. Its unique hybrid structure, featuring a dihydropyridazinone core linked to a 1,2,4-oxadiazole ring, was developed to optimize target affinity and metabolic stability. Research utilizing this inhibitor is pivotal for investigating the therapeutic potential of MAGL blockade in models of neuropathic pain, multiple sclerosis, and other neuroinflammatory conditions, without producing the full range of cannabinoid-like behavioral effects associated with direct receptor agonists. The compound enables researchers to dissect the complex physiology of the endocannabinoid system and explore novel treatment avenues.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-27-16-7-3-4-13(11-16)17-8-9-19(26)25(23-17)12-18-22-20(24-28-18)14-5-2-6-15(21)10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRLFHMOYIHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chlorophenyl group:

    Formation of the pyridazinone core: This involves the cyclization of intermediates to form the pyridazinone structure.

    Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyridazinone core.

    Substitution: Substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different attached groups.

Uniqueness

The uniqueness of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including its antioxidant, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a pyridazinone core integrated with oxadiazole and chlorophenyl moieties. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H14ClN3O3
Molecular Weight345.75 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, compounds similar to the one have shown strong free radical scavenging abilities. In vitro studies demonstrated that these compounds can effectively reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidant defenses .

Anticancer Activity

The compound has been evaluated for its anticancer effects against various cancer cell lines. Notably, studies have shown that it induces apoptosis in pancreatic cancer cells (PANC-1) through the activation of apoptotic signaling pathways. The efficacy was assessed using cell viability assays and flow cytometry to measure apoptosis markers .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activities. It has been tested against several enzymes including:

  • Cholinesterases : Inhibition of this enzyme can be beneficial in treating Alzheimer's disease.
  • Tyrosinase : This enzyme is involved in melanin production; thus, inhibition may have implications in skin whitening agents.
  • Glucosidases : Inhibition can aid in managing diabetes by slowing carbohydrate digestion and absorption.

The compound showed significant inhibition rates in these assays, indicating potential therapeutic applications for metabolic disorders and skin conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Antioxidant Evaluation : A study demonstrated that oxadiazole derivatives possess strong antioxidant capabilities measured through various assays such as CUPRAC (cupric ion reducing antioxidant capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .
  • Anticancer Mechanisms : Another research highlighted the mechanism by which these compounds induce apoptosis via the mitochondrial pathway, leading to increased caspase activity in treated cancer cells .
  • Enzyme Inhibition Studies : Inhibition kinetics were determined for glucosidase enzymes showing IC50 values that suggest effective inhibition comparable to known inhibitors used in diabetes management .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions . Key steps include:

  • Step 1 : Formation of the 1,2,4-oxadiazole moiety using 3-chlorophenyl-substituted precursors under reflux with catalysts like HOBt/DCC .
  • Step 2 : Alkylation of the dihydropyridazinone core with the oxadiazole intermediate, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to avoid side reactions .
  • Step 3 : Final purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Critical parameters include strict pH control during cyclization and inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns and regiochemistry of the oxadiazole and dihydropyridazinone moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry and crystal packing, critical for understanding solid-state interactions .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger Suite) : Models binding affinities to receptors (e.g., kinases or GPCRs) using crystal structures from the Protein Data Bank (PDB). Focus on hydrogen bonding with the oxadiazole ring and π-π stacking with aromatic residues .
  • Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and binding free energies (MM-PBSA) .
  • QSAR Modeling : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity trends using descriptors like logP and polar surface area .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Dose-Response Reassessment : Test the compound at a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to evaluate if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from secondary effects .
    Example: A study showing low IC₅₀ in kinase assays but poor cellular efficacy might indicate poor membrane permeability, resolvable via prodrug strategies .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

  • Impurity 1 : Unreacted 3-chlorophenyl precursors, removed via aqueous washes (NaHCO₃) .
  • Impurity 2 : Oxadiazole ring-opening byproducts, minimized using anhydrous conditions and scavengers like molecular sieves .
  • Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water) achieves >99% purity .

Advanced: How are reaction mechanisms elucidated for key synthetic steps?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., nucleophilic attack in oxadiazole formation) .
  • DFT Calculations (Gaussian 09) : Model transition states and intermediate energies to confirm whether cyclization proceeds via a concerted or stepwise pathway .
  • In Situ Monitoring (ReactIR) : Track intermediate formation (e.g., nitrile intermediates) during reflux to optimize reaction times .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., PDE inhibitors or proteases) using fluorescence-based substrates .
  • Cytotoxicity Screening (MTT Assay) : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
  • Solubility Testing : Use shake-flask method (PBS, pH 7.4) to guide formulation strategies .

Advanced: How do substituent variations impact the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance oxadiazole ring stability but may reduce solubility; balance via methoxy substitutions .
  • Steric Effects : Bulkier groups at the dihydropyridazinone 6-position hinder enzymatic metabolism, improving half-life .
  • SAR Studies : Systematic replacement of 3-methoxyphenyl with fluorophenyl or methyl groups reveals trends in binding pocket occupancy .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Handling Chlorinated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal exposure .
  • Waste Disposal : Neutralize acidic/byproduct streams with CaCO₃ before disposal .
  • Thermal Hazards : Monitor exothermic reactions (e.g., cyclization) with jacketed reactors to prevent runaway .

Advanced: How is crystallographic data utilized to optimize solid-state properties?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding (ethanol, acetonitrile) to identify stable crystalline forms with improved bioavailability .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···O bonds) to guide co-crystal design with enhancers like succinic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.